Product packaging for N-allyl-3-chloro-4-nitrobenzamide(Cat. No.:)

N-allyl-3-chloro-4-nitrobenzamide

Cat. No.: B329727
M. Wt: 240.64 g/mol
InChI Key: OVVNRBINDGOVFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-3-chloro-4-nitrobenzamide is a chemical compound with the molecular formula C10H9ClN2O3 and a PubChem CID of 1744671 . As a benzamide derivative, it shares a core structural motif with compounds that are of significant interest in medicinal chemistry research. Benzamide analogs are frequently investigated for their diverse biological activities. Recent scientific studies highlight that structurally similar chloro-nitrobenzamide derivatives exhibit promising antidiabetic potential by acting as inhibitors of carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase . The mechanism of action for these related compounds involves hydrogen bonding, electrostatic, and hydrophobic interactions with the active sites of these enzymes, as demonstrated through molecular docking simulations . Furthermore, the presence of both chloro and nitro substituents on the benzamide core is a common feature in building blocks for more complex molecules, suggesting its utility in synthetic chemistry programs. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9ClN2O3 B329727 N-allyl-3-chloro-4-nitrobenzamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9ClN2O3

Molecular Weight

240.64 g/mol

IUPAC Name

3-chloro-4-nitro-N-prop-2-enylbenzamide

InChI

InChI=1S/C10H9ClN2O3/c1-2-5-12-10(14)7-3-4-9(13(15)16)8(11)6-7/h2-4,6H,1,5H2,(H,12,14)

InChI Key

OVVNRBINDGOVFI-UHFFFAOYSA-N

SMILES

C=CCNC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])Cl

Canonical SMILES

C=CCNC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])Cl

solubility

36.1 [ug/mL]

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies of N Allyl 3 Chloro 4 Nitrobenzamide and Analogues

Direct Synthesis Approaches

The formation of the amide bond is central to the synthesis of N-allyl-3-chloro-4-nitrobenzamide. This can be achieved through several established methods, with the acyl chloride route being a prominent and efficient strategy.

Amide Bond Formation via Acyl Chlorides and Amines

The reaction between an acyl chloride and an amine is a widely utilized and general method for preparing amides. commonorganicchemistry.com In the context of this compound, the synthesis involves the reaction of 3-chloro-4-nitrobenzoyl chloride with allylamine (B125299).

The first step in this process is the conversion of the parent carboxylic acid, 3-chloro-4-nitrobenzoic acid, into the more reactive acyl chloride. This is commonly achieved by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. commonorganicchemistry.comnih.gov The resulting 3-chloro-4-nitrobenzoyl chloride is then reacted with allylamine.

This nucleophilic acyl substitution reaction proceeds via an addition-elimination mechanism. chemguide.co.ukyoutube.com The lone pair of electrons on the nitrogen atom of allylamine attacks the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and eliminating a chloride ion as the leaving group. youtube.com

Step 1: Acyl Chloride Formation 3-chloro-4-nitrobenzoic acid + SOCl₂ → 3-chloro-4-nitrobenzoyl chloride + SO₂ + HCl

Step 2: Amidation 3-chloro-4-nitrobenzoyl chloride + CH₂=CHCH₂NH₂ + Base → this compound + Base·HCl

A variation of this procedure is the Schotten-Baumann reaction, which is carried out in a two-phase system, typically an organic solvent like dichloromethane (B109758) and an aqueous alkaline solution. mdpi.com This method provides a facile and rapid synthesis of the amide bond. mdpi.com

Alternative Amidation Techniques

Beyond the acyl chloride method, other techniques can be employed to synthesize amides from carboxylic acids. These methods often involve the use of coupling agents to activate the carboxylic acid.

One common alternative involves the use of carbodiimide (B86325) condensing agents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). In this approach, the carboxylic acid (3-chloro-4-nitrobenzoic acid) reacts with the condensing agent to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine (allylamine) to form the desired amide and a urea (B33335) byproduct. To improve efficiency and suppress side reactions, additives like 1-hydroxybenzotriazole (B26582) (HOBt) can be used. google.com

Other classes of coupling agents include uronium salt condensing agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). These reagents react with the carboxylic acid to form an activated ester, which then smoothly reacts with the amine.

Anhydrides can also serve as acylating agents for amines, though they are generally less reactive than the corresponding acyl halides.

Table 1: Comparison of Amidation Methods
MethodActivating AgentKey FeaturesByproducts
Acyl ChlorideThionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)Highly reactive, often vigorous reaction. HCl (neutralized by base)
Carbodiimide CouplingDCC, EDCIMild reaction conditions. Urea derivatives (e.g., DCU)
Uronium Salt CouplingHATU, HBTUHigh efficiency, often used in peptide synthesis. Tetramethylurea

Functional Group Transformations and Modifications

The this compound molecule possesses several functional groups that can be targeted for further chemical modification. The N-allyl moiety, in particular, is subject to a range of synthetically useful transformations.

Reactions Involving the N-Allyl Moiety

The double bond of the N-allyl group is a key site for derivatization, most notably through isomerization to the corresponding enamide. This transformation is also the first step in using the allyl group as a protective moiety for the amide nitrogen.

The isomerization of N-allylamides to the thermodynamically more stable N-(1-propenyl)amides (enamides) is efficiently catalyzed by various transition metal complexes. documentsdelivered.comrsc.org This reaction is of significant interest as enamides are versatile synthetic intermediates. nih.gov Catalysts based on rhodium, ruthenium, and nickel are commonly employed for this transformation. nih.govacs.org

Rhodium Catalysis: Rhodium complexes are effective catalysts for the isomerization of N-allylamides. documentsdelivered.com For instance, RhCl₃ in an alcohol solvent can catalyze the isomerization of N-allyl amides to the corresponding enamides. acs.orgresearchgate.net The active species is believed to be a rhodium hydride, which is generated in situ. researchgate.net

Ruthenium Catalysis: A variety of ruthenium complexes, including Grubbs' carbene catalysts, are known to promote the isomerization of the allyl group. acs.org These reactions typically proceed under mild conditions and can be highly selective. acs.org The isomerization often yields the (E)-enamide as the major product. acs.org

Nickel Catalysis: Nickel-catalyzed isomerization provides a mild method for accessing enamides from N-allylamides. nih.gov Isotopic labeling studies have suggested that this process occurs via an intramolecular hydrogen transfer mechanism. nih.gov

The stereoselectivity of the isomerization, leading to either the E- or Z-enamide, is an important aspect of this reaction and can be influenced by the choice of catalyst and reaction conditions.

Table 2: Catalysts for N-Allylamide Isomerization
Metal CatalystExampleTypical Reaction ConditionsSelectivity
RhodiumRhCl₃Alcohol solvent, elevated temperature. acs.orgFormation of enamides. acs.org
RutheniumGrubbs' Carbene, [Ru(CO)HCl(PPh₃)₄]Toluene, reflux. acs.orgOften selective for (E)-enamides. acs.org
NickelNi(dppp)Cl₂ with AlMe₃Toluene, reflux. acs.orgDemonstrated for enamide synthesis. nih.gov

The allyl group serves as a versatile protecting group for amide nitrogens due to its stability under many acidic and basic conditions. researchgate.netrsc.org Its removal, or deprotection, is most commonly achieved via a two-step process that begins with the isomerization described above. acs.org

The general deprotection strategy is as follows:

Isomerization: The N-allyl amide is first isomerized to the corresponding enamide using a transition metal catalyst (e.g., Rh, Ru). acs.org

Cleavage: The resulting enamide is then cleaved to yield the free N-H amide. This cleavage can be accomplished under acidic or oxidative conditions. acs.orgacs.org

Several one-pot procedures have been developed to streamline this process. A notable example uses rhodium trichloride (B1173362) (RhCl₃) in an alcohol solvent. acs.org In this system, the RhCl₃ not only provides an active rhodium hydride species to catalyze the isomerization but also generates a catalytic amount of HCl in situ. acs.orgresearchgate.net This generated acid then catalyzes the cleavage of the enamide intermediate, yielding the deprotected secondary amide in a single step. acs.org

Another one-pot method involves ruthenium-catalyzed isomerization followed by oxidative cleavage. acs.org For instance, after the initial isomerization, the enamide can be cleaved by ozonolysis or by using an oxidizing agent like sodium periodate (B1199274) (NaIO₄) in the presence of a catalytic amount of RuCl₃. acs.org These methods provide an efficient means of removing the allyl protecting group under relatively mild conditions. acs.org

Reactions Involving the Nitro Group

The nitro group is a strong electron-withdrawing group that can be readily transformed into other functionalities, most commonly an amino group.

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis. mdpi.com Catalytic hydrogenation is a common method, using H₂ gas or a hydrogen transfer reagent in the presence of a metal catalyst to convert the nitro group to an amine. mdpi.commsu.edu This converts the electron-withdrawing nitro group into an electron-donating amino group, significantly altering the electronic properties of the aromatic ring. msu.edu

Various catalytic systems can achieve this reduction, including those based on noble metals (e.g., palladium, platinum) and non-noble metals. mdpi.com The choice of catalyst and reaction conditions can be tuned to selectively reduce the nitro group without affecting other reducible functional groups that might be present in the molecule, such as the allyl double bond.

Hydrazine, in the presence of a catalyst, is also an effective reducing agent for this transformation. This method is often advantageous as it can be performed at low temperatures and does not typically affect other functional groups like esters or nitriles. mdpi.com

Table 4: Common Catalysts for Nitro Group Reduction

Catalyst Hydrogen Source Typical Conditions
Pd/C H₂ gas Methanol or Ethanol solvent, room temperature to mild heating
PtO₂ (Adams' catalyst) H₂ gas Acetic acid or Ethanol solvent, room temperature
Raney Ni H₂ gas Ethanol solvent, elevated temperature and pressure

Modifications at the Chloro and Aromatic Ring

The aromatic ring itself can be further functionalized through electrophilic substitution, although the presence of the deactivating nitro group directs incoming electrophiles.

While the 3-chloro-4-nitrobenzamide core is generally deactivated towards further electrophilic aromatic substitution, reagents derived from related structures can be used as sources of electrophilic halogens. wikipedia.orgmasterorganicchemistry.com For example, N-halo anomeric amides derived from precursors like 4-nitrobenzoyl chloride have been developed as effective electrophilic halogenating agents. nih.gov

These N–X (where X is Cl or Br) anomeric amides have shown superior reactivity for the halogenation of various (hetero)arenes compared to more traditional reagents like N-bromosuccinimide (NBS), often without the need for additives. nih.gov The reactivity of these reagents can be tuned by modifying the substituents on the benzamide (B126) structure. nih.gov For instance, a reagent prepared from 4-nitrobenzoyl chloride was found to be an optimal chlorinating agent, balancing reactivity with the cost-effectiveness of the starting material. nih.gov

The general procedure involves reacting a substrate with the N-halo-nitrobenzamide-derived reagent in a solvent like acetonitrile (B52724) at room temperature or with gentle heating. nih.gov This highlights a synthetic application where the nitrobenzamide scaffold is not the substrate but part of the key reagent for another transformation.

Table 5: Comparison of Halogenating Reagents

Reagent Type Example Substrate Conditions Yield (%)
Anomeric Amide N-Chloro-4-nitrobenzamide derivative 1,2,3-Trimethoxybenzene CH₃CN, rt, 24 h 91 (isolated)
Oxidative C-H Bond Olefination in Benzamide Systems

The direct functionalization of C-H bonds is a powerful tool in organic synthesis, offering an atom-economical approach to increase molecular complexity. In benzamide systems, transition metal-catalyzed oxidative C-H bond olefination has emerged as a key strategy for introducing carbon-carbon double bonds. While specific studies on this compound are not extensively documented in publicly available literature, the principles can be understood from studies on analogous benzamide systems.

Rhodium(III)-catalyzed oxidative olefination has been successfully applied to N-acetylbenzamides and N-allyl sulfonamides. nih.govrsc.org These reactions typically proceed via a C-H activation mechanism, where a rhodium catalyst, in the presence of an oxidant, selectively activates an ortho C-H bond of the benzamide ring. This is followed by the insertion of an olefin and subsequent β-hydride elimination to yield the olefinated product. The directing group, in this case, the amide, plays a crucial role in bringing the catalyst into proximity with the target C-H bond. For instance, the reaction of N-acetylbenzamides with 1,3-dienes has been shown to produce C-H allylation products. nih.gov A proposed mechanism involves an initial C-H activation, followed by coordination and insertion of the diene, and a key allyl-to-allyl 1,4-Rh(III) migration step. nih.gov

The reaction conditions for such transformations often involve a rhodium catalyst, such as [Cp*RhCl₂]₂, a copper or silver salt as an oxidant, and a suitable solvent. The choice of olefin can range from activated alkenes like acrylates to unactivated ones. snnu.edu.cn

Below is a representative table of Rh(III)-catalyzed oxidative olefination of benzamide analogues with various olefins, illustrating the scope of this methodology.

EntryBenzamide SubstrateOlefinCatalyst SystemOxidantSolventProductYield (%)
1N-acetylbenzamiden-Butyl acrylate[CpRhCl₂]₂ / AgSbF₆Ag₂CO₃Dioxaneortho-Acrylated benzamide85
2N-acetylbenzamideStyrene[CpRhCl₂]₂ / AgSbF₆Ag₂CO₃Dioxaneortho-Styrenated benzamide78
3N-pivaloyl-2-aminopyridineEthyl acrylate[Ru(p-cymene)Cl₂]₂Cu(OAc)₂·H₂ODCEOlefinated aminopyridine92
4N-(1-naphthyl)sulfonamidet-Butyl acrylate[Cp*RhCl₂]₂Cu(OAc)₂·H₂ODCEperi-Olefinated sulfonamide54

This table presents data for analogous benzamide systems to illustrate the general methodology of oxidative C-H bond olefination.

Synthesis of Complex Heterocyclic Systems Incorporating the Nitrobenzamide Scaffold (e.g., Azetidinones, Isoquinolinones, Benzodiazepines)

The nitrobenzamide scaffold, particularly with the presence of an allyl group, serves as a versatile precursor for the synthesis of various biologically relevant heterocyclic systems.

Azetidinones:

Azetidinones, also known as β-lactams, are a class of heterocyclic compounds famous for their antibiotic activity. The synthesis of azetidinone rings onto a nitrobenzamide core can be achieved through the Staudinger cycloaddition. This reaction involves the [2+2] cycloaddition of a ketene (B1206846) with an imine.

In a relevant study, N-(3-chloro-2-oxo-4-arylazetidin-1-yl)-4-nitrobenzamide derivatives were synthesized via a microwave-assisted approach. The synthesis commences with the condensation of 4-nitrobenzohydrazide (B182513) with various aromatic aldehydes to form Schiff bases (N'-arylidene-4-nitrobenzohydrazides). Subsequent cyclization with chloroacetyl chloride in the presence of a base like triethylamine (B128534) under microwave irradiation yields the desired 3-chloro-2-azetidinone derivatives. mdpi.com

EntryAryl AldehydeSchiff Base IntermediateAzetidinone ProductYield (%)
1BenzaldehydeN'-Benzylidene-4-nitrobenzohydrazideN-(3-chloro-2-oxo-4-phenylazetidin-1-yl)-4-nitrobenzamide82
24-ChlorobenzaldehydeN'-(4-Chlorobenzylidene)-4-nitrobenzohydrazideN-(3-chloro-2-(4-chlorophenyl)-4-oxoazetidin-1-yl)-4-nitrobenzamide85
34-MethoxybenzaldehydeN'-(4-Methoxybenzylidene)-4-nitrobenzohydrazideN-(3-chloro-2-(4-methoxyphenyl)-4-oxoazetidin-1-yl)-4-nitrobenzamide88
42-NitrobenzaldehydeN'-(2-Nitrobenzylidene)-4-nitrobenzohydrazideN-(3-chloro-2-(2-nitrophenyl)-4-oxoazetidin-1-yl)-4-nitrobenzamide79

This table is based on the synthesis of N-(3-chloro-2-oxo-4-arylazetidin-1-yl)-4-nitrobenzamide derivatives to illustrate a relevant synthetic route.

Isoquinolinones:

Isoquinolinones are another important class of nitrogen-containing heterocycles with a wide range of biological activities. Palladium-catalyzed C-H activation and annulation reactions of benzamides with alkynes or allenes provide a direct route to this scaffold. For instance, the reaction of N-methoxy benzamides with 2,3-allenoic acid esters in the presence of a palladium catalyst and a silver-based oxidant leads to the formation of 3,4-substituted hydroisoquinolones with good yields and high regioselectivity. mdpi.com The mechanism is thought to involve the formation of a five-membered cyclopalladated intermediate, followed by insertion of the allene (B1206475) and reductive elimination. mdpi.com

Benzodiazepines:

Benzodiazepines are a well-known class of psychoactive drugs. The synthesis of benzodiazepine (B76468) derivatives from nitrobenzamide precursors has been reported. A notable example is the one-pot synthesis of 1,4-benzodiazepine-5-ones from o-nitrobenzoic N-allylamides. nih.gov This method utilizes a copper and molybdenum co-catalyst system and involves a cascade of reactions including nitrene formation, C-H bond insertion, C=C bond rearrangement, and C-N bond formation. nih.gov This approach demonstrates the utility of the nitro group as a precursor to a reactive intermediate that facilitates the cyclization to the seven-membered benzodiazepine ring. The yields for this transformation are reported to be moderate to high. nih.gov

Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly being integrated into synthetic methodologies to reduce environmental impact. Key considerations include the use of safer solvents, energy-efficient reaction conditions, and the reduction of waste.

Microwave-Assisted Synthesis:

As demonstrated in the synthesis of azetidinone derivatives, microwave irradiation offers a significant advantage over conventional heating methods. It can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and cleaner reactions. researchgate.net This is attributed to the efficient and uniform heating of the reaction mixture by microwaves.

Solvent-Free and Alternative Solvents:

The use of hazardous organic solvents is a major concern in chemical synthesis. Research has focused on developing solvent-free reaction conditions or replacing toxic solvents with more environmentally benign alternatives. For instance, a highly efficient green synthesis of N-alkyl 2-[(2-oxo-2-aryl ethyl) amino] benzamide derivatives has been reported via a three-component reaction of isatoic anhydride, primary amines, and 2-bromoacetophenone (B140003) derivatives without the use of a catalyst and in the absence of toxic solvents. nih.gov In other cases, deep eutectic solvents (DES), which are biodegradable and have low toxicity, are being explored as green reaction media. rsc.org

Catalysis:

The use of catalysts is a cornerstone of green chemistry as they can enable reactions to proceed with higher efficiency and selectivity under milder conditions, thus reducing energy consumption and by-product formation. The transition metal-catalyzed reactions discussed for olefination and the synthesis of heterocyclic systems are examples of this principle. Furthermore, the development of reusable catalysts is a key area of research to improve the sustainability of these processes.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (

In-depth Analysis of N-allyl-3-chloro-4-nitrobenzamide Reveals Limited Publicly Available Research Data

Following a comprehensive investigation into the chemical compound this compound, it has been determined that there is a significant lack of specific, publicly available scientific literature and detailed research findings. While the individual components and related analogue structures of this compound are documented, data focusing explicitly on this compound is not available in the searched scientific databases and publications.

The requested article, which was to be structured around detailed Structure-Activity Relationship (SAR) studies and mechanistic investigations, cannot be generated with the required scientific accuracy and depth due to the absence of specific research on this particular molecule. The instructions to focus solely on this compound and to include detailed research findings and data tables cannot be fulfilled.

Searches for information on closely related compounds, such as other N-substituted benzamides and molecules containing allyl, chloro, and nitro functional groups, did yield general principles. For instance, studies on various benzamide (B126) analogues often explore their potential as bioactive agents, including as anticonvulsants or modulators of dopamine (B1211576) receptors. nih.govnih.govwalshmedicalmedia.com The chemical reactivity of the functional groups present in this compound is also a subject of general organic chemistry research. The amide functional group's reactivity is known to be influenced by resonance delocalization, making it generally stable yet capable of activation under specific conditions. auburn.eduacs.org Similarly, the allyl group can participate in various chemical transformations, including rearrangements and cycloadditions, often mediated by transition metal catalysts.

However, extrapolating these general findings to this compound without direct experimental evidence would be speculative and would not adhere to the strict requirements for scientifically accurate content based on detailed research. For example, while a study on N-substituted benzamide derivatives as potential antitumor agents concluded that the presence of a chlorine atom or a nitro-group on the same benzene (B151609) ring can decrease anti-proliferative activity, this finding is specific to the analogues studied and cannot be directly applied to this compound without dedicated research.

Furthermore, no specific data was found for the following key areas of the requested outline for this compound:

Elucidation of Structural Determinants for Biological Activity: No studies were identified that specifically link the structural features of this compound to any biological activity.

Mechanistic Insights into Observed Chemical Transformations: While general mechanisms for reactions of allyl amides exist, no specific mechanistic investigations for this compound were found.

Influence of Allyl, Chloro, and Nitro Groups on Reactivity and Biological Recognition: The combined influence of these specific groups on the reactivity and biological interactions of this particular molecular scaffold has not been documented.

Comparative SAR Studies of this compound Analogues: No comparative SAR studies featuring this compound were located.

Advanced Biological and Biomedical Research Applications in Vitro and Preclinical Focus

In Vitro Biological Activity Screening

In vitro screening has revealed that the biological activities of N-allyl-3-chloro-4-nitrobenzamide and its analogs are highly dependent on their chemical structure, with the 4-chloro-3-nitro substitution pattern on the benzamide (B126) ring being a critical feature for their effects.

Enzyme Inhibition Assays (e.g., Kinase, Protease, α-Glucosidase, α-Amylase, PARP-1)

While comprehensive screening data for this compound against a broad range of enzymes is not widely available in the current literature, related structures have shown activity against specific enzyme targets.

Notably, research into precursors for poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors has highlighted the potential of N-allyl nitrobenzamide structures. Studies have shown that N-allyl-2-iodo-3-nitrobenzamide, a structural isomer of the titular compound, can be used to synthesize 4-methyl-5-aminoisoquinolin-1-ones. researchgate.net These resulting molecules were identified as potent inhibitors of PARP-1, an enzyme crucial for DNA repair and a key target in cancer therapy. researchgate.net This suggests that the N-allyl nitrobenzamide scaffold may be a valuable starting point for developing new PARP-1 inhibitors.

Currently, specific inhibitory data for this compound against kinases, proteases, α-glucosidase, and α-amylase are not detailed in available research.

Cell-Based Assays (e.g., Cell Viability, Apoptosis Induction, Cell Cycle Perturbation, Antiproliferative Activities)

The most significant research on this class of compounds has been in the context of cancer cell biology. Analogs built around the 4-chloro-3-nitrobenzamide (B92726) core have demonstrated potent antiproliferative activity. nih.gov Structure-activity relationship (SAR) studies have confirmed that the 4-chloro-3-nitro substitution pattern is essential for the cytotoxic effects observed in cancer cell lines. nih.gov

In one key study, a series of N-substituted 4-chloro-3-nitrobenzamide analogs were evaluated for their ability to inhibit the growth of a murine small cell lung cancer (SCLC) cell line, 319N1. The results highlighted that modifications to the N-substituent significantly impacted cytotoxic activity. For instance, removing either the chloro or nitro group from the benzamide ring led to a complete loss of antiproliferative activity. nih.gov The covalent modification of the biological target, β-tubulin, by these compounds leads to disruption of microtubule dynamics, which in turn can induce cell cycle arrest and apoptosis. nih.gov

Table 1: Antiproliferative Activity of 4-Chloro-3-nitrobenzamide Analogs against Murine SCLC Cell Line 319N1

CompoundStructureIC₅₀ (nM) nih.gov
Analog 83-(4-(4-Chloro-3-nitrobenzoyl)piperazin-1-yl)benzonitrile264 ± 16
Analog 9(4-Chloro-3-nitrophenyl)(4-(2,5-dichlorophenyl)piperazin-1-yl)methanone204 ± 14
Analog 15(4-Chloro-3-nitrophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone>1000

Target Identification and Engagement Studies

A critical aspect of understanding the potent anticancer activity of the 4-chloro-3-nitrobenzamide series has been the identification of its molecular target. A multipronged approach, combining chemical biology and proteomics, successfully identified β-tubulin as the direct biological target. nih.gov

The proposed mechanism involves the covalent modification of β-tubulin. It is hypothesized that a nucleophilic amino acid residue within the protein's binding pocket displaces the chloro-substituent at the C4 position of the benzamide ring through a nucleophilic aromatic substitution (SNAr) reaction. nih.govacs.org This covalent bond formation is responsible for the observed anti-cancer activity. nih.gov The correlation between the cellular toxicity of various analogs and their ability to engage the target protein further solidified β-tubulin as the bona fide target. nih.gov

Development of Research Probes and Chemical Tools

The established structure-activity relationships around the 4-chloro-3-nitrobenzamide scaffold have enabled the development of chemical probes to investigate its mechanism of action. nih.gov To confirm target engagement in a cellular context, researchers synthesized an alkyne-functionalized analog to serve as a probe. nih.gov

This probe, which retained the essential 4-chloro-3-nitrobenzamide "warhead" and demonstrated significant cytotoxicity, was used in competitive binding assays. nih.gov These experiments showed a strong correlation between the ability of other analogs to displace the alkyne probe and their respective antiproliferative potencies, providing compelling evidence that the compounds exert their anticancer effects by binding to the identified target, β-tubulin. nih.gov Such chemical tools are invaluable for validating drug targets and elucidating molecular mechanisms of action in preclinical studies.

Agrochemical and Industrial Research Perspectives

Exploration of Agrochemical Potential (e.g., Insecticidal Activity, Relevance to Pesticide Impurities)

Information regarding the insecticidal properties or the role of N-allyl-3-chloro-4-nitrobenzamide as a pesticide impurity is not documented in the reviewed scientific literature.

Applications in Chemical Process Development and Scalability

There is no available information on the application of this compound in chemical process development or any data related to the scalability of its synthesis.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The synthesis of benzamides is a cornerstone of organic chemistry, yet traditional methods often rely on harsh reagents and generate significant waste. dst.gov.in Future research should prioritize the development of green and sustainable synthetic routes to N-allyl-3-chloro-4-nitrobenzamide.

Key areas for exploration include:

Enzymatic Synthesis: The use of enzymes, such as lipase (B570770) B from Candida antarctica, has shown promise for the direct amidation of carboxylic acids and amines in environmentally friendly solvents like cyclopentyl methyl ether. nih.gov Investigating the enzymatic coupling of 3-chloro-4-nitrobenzoic acid with allylamine (B125299) could provide a highly efficient and sustainable route to the target compound. nih.gov

Catalytic Amidation: The development of novel catalysts for direct amidation from alcohols offers a green alternative to traditional methods. dst.gov.in Research into covalent organic framework (COF)-based photocatalysts, for instance, could enable the synthesis of this compound under mild, light-activated conditions, minimizing waste and energy consumption. dst.gov.in

Water-Based Synthesis: Exploring water as a solvent for the amidation of esters presents a sustainable, metal- and base-free approach. rsc.org Investigating the reaction of an ester derivative of 3-chloro-4-nitrobenzoic acid with allylamine in water at elevated temperatures could lead to an atom-economical synthesis. rsc.org

A comparative table of potential sustainable synthetic methods is presented below:

Synthetic MethodPotential AdvantagesKey Research Challenge
Enzymatic SynthesisHigh selectivity, mild reaction conditions, biodegradable catalyst.Enzyme stability and activity with the specific substrates.
Photocatalytic AmidationUse of renewable light energy, high efficiency, catalyst recyclability.Design and synthesis of a suitable and robust photocatalyst.
Water-Based SynthesisEnvironmentally benign solvent, reduced cost, metal- and base-free.Overcoming potential solubility issues of reactants in water.

Deeper Mechanistic Elucidation of Complex Rearrangements and Catalytic Cycles

The presence of the N-allyl group in this compound opens the door to studying complex molecular rearrangements, particularly the Claisen rearrangement. wikipedia.orgorganic-chemistry.org

Future mechanistic studies should focus on:

nih.govnih.gov-Sigmatropic Rearrangements: The N-allyl amide moiety can potentially undergo aza-Claisen or related rearrangements to form new carbon-carbon bonds. wikipedia.org Detailed mechanistic investigations, potentially using isotopic labeling and computational modeling, could elucidate the transition states and reaction pathways of such rearrangements for this specific substrate. nih.govacs.orgnih.gov

Catalysis of Rearrangements: Investigating the use of Lewis acids or transition metals to catalyze the Claisen rearrangement of this compound could allow for lower reaction temperatures and improved stereoselectivity. acs.orgnih.gov

Solvent Effects: The Claisen rearrangement is known to be influenced by solvent polarity. wikipedia.org A systematic study of solvent effects on the rearrangement of this compound would provide valuable insights into the reaction mechanism and allow for the optimization of reaction conditions. wikipedia.org

Rational Design of Derivatives for Enhanced Specificity and Potency via Integrated Computational-Experimental Approaches

The this compound scaffold is ripe for derivatization to enhance its potential biological activity. An integrated approach combining computational modeling and experimental synthesis will be crucial for the rational design of new analogues.

Key strategies include:

Computational Screening: Virtual screening and molecular docking can be employed to predict the binding of this compound derivatives to various biological targets. openmedicinalchemistryjournal.comyoutube.com This can help prioritize the synthesis of compounds with the highest predicted affinity and specificity. openmedicinalchemistryjournal.com

Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of a library of derivatives with systematic modifications to the aromatic ring, the allyl group, and the amide linker will be essential for establishing clear structure-activity relationships. researchgate.net This data will inform the design of more potent and selective compounds.

Pharmacophore Modeling: Based on the SAR data, pharmacophore models can be developed to identify the key structural features required for biological activity. These models will guide the design of novel derivatives with improved pharmacological profiles.

Identification and Validation of Novel Biological Targets for Therapeutic Development

Nitroaromatic compounds are known to possess a wide range of biological activities, including antimicrobial and anticancer effects. nih.govrhhz.netnih.gov The unique combination of functional groups in this compound suggests it could interact with various biological targets.

Future research in this area should involve:

Broad-Spectrum Biological Screening: The compound should be screened against a diverse panel of biological targets, including enzymes, receptors, and whole-cell assays for various diseases. This could uncover unexpected therapeutic applications.

Target Identification and Validation: For any identified biological activity, further studies will be necessary to identify the specific molecular target. Techniques such as affinity chromatography, proteomics, and genetic approaches can be used for this purpose. Once a target is identified, its role in the observed biological effect must be validated.

Mechanism of Action Studies: Elucidating the mechanism by which this compound or its active derivatives interact with their biological targets is crucial for understanding their therapeutic potential and for guiding further drug development. nih.gov

Exploration of New Application Domains in Chemical Science

Beyond its potential in medicinal chemistry, this compound could find applications in other areas of chemical science.

Unexplored avenues include:

Materials Science: The molecule could serve as a monomer for the synthesis of novel polymers. The presence of the nitro group and the allyl functionality allows for various polymerization strategies, potentially leading to materials with interesting electronic or optical properties.

Agrochemicals: Nitroaromatic compounds have been used as herbicides. nih.gov The biological activity of this compound and its derivatives could be explored for potential applications in agriculture.

Chemical Probes: If a specific biological target is identified, fluorescently labeled or biotinylated derivatives of this compound could be synthesized to serve as chemical probes for studying the target's function and localization within cells.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.